5-Hydroxy-2-(1,3-thiazol-2-yl)isoindole-1,3-dione
Overview
Description
5-Hydroxy-2-(1,3-thiazol-2-yl)isoindole-1,3-dione: is a heterocyclic compound that features an isoindole core with a thiazole ring and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(1,3-thiazol-2-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The specific conditions for this reaction may vary, but it generally requires a solvent such as acetic acid and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the use of deep eutectic solvents (DES) to accelerate and streamline the process. These solvents can be synthesized using conventional heating or concentrated solar radiation, which makes the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-(1,3-thiazol-2-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions can vary, but they often require specific temperatures and pressures to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce various oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 5-Hydroxy-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic frameworks, which are valuable in organic synthesis .
Biology: In biology, this compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a promising candidate for drug development .
Industry: In industry, this compound is used in the production of dyes, colorants, and polymer additives. Its unique chemical properties make it valuable for creating materials with specific characteristics .
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(1,3-thiazol-2-yl)isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, its antiviral activity may involve the inhibition of viral replication by targeting viral enzymes .
Comparison with Similar Compounds
- 2-(4-Phenyl-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- 2-(5-(2-Chlorobenzyl)-1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione
- 2-(4-(2,3-Dimethylphenoxy)phenyl)hexahydro-1H-isoindole-1,3(2H)-dione
Comparison: Compared to these similar compounds, 5-Hydroxy-2-(1,3-thiazol-2-yl)isoindole-1,3-dione is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility, stability, and interactions with biological targets .
Properties
IUPAC Name |
5-hydroxy-2-(1,3-thiazol-2-yl)isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S/c14-6-1-2-7-8(5-6)10(16)13(9(7)15)11-12-3-4-17-11/h1-5,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXICMVTOBXIRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)N(C2=O)C3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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